3,4,5-trimethoxy-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide
Description
3,4,5-Trimethoxy-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide is a synthetic benzamide derivative characterized by a trimethoxy-substituted aromatic ring linked via an amide bond to a 3-(2-phenylmorpholin-4-yl)propyl side chain. The compound’s structural complexity arises from the integration of a morpholine ring (a six-membered heterocycle containing oxygen and nitrogen) and a phenyl group, which may confer unique physicochemical and pharmacological properties.
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O5/c1-27-19-14-18(15-20(28-2)22(19)29-3)23(26)24-10-7-11-25-12-13-30-21(16-25)17-8-5-4-6-9-17/h4-6,8-9,14-15,21H,7,10-13,16H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIDGGYLROZVZMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCCCN2CCOC(C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide typically involves multiple steps:
Formation of the Trimethoxybenzoyl Chloride: This is achieved by reacting 3,4,5-trimethoxybenzoic acid with thionyl chloride.
Amidation Reaction: The trimethoxybenzoyl chloride is then reacted with 3-(2-phenylmorpholin-4-yl)propylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions can occur at the amide bond, potentially converting it to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: The primary product is the corresponding amine.
Substitution: Products depend on the substituent introduced, such as brominated or nitrated derivatives.
Scientific Research Applications
3,4,5-Trimethoxy-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-cancer and anti-inflammatory properties.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the synthesis of more complex molecules for pharmaceutical applications.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide involves its interaction with specific molecular targets:
Molecular Targets: It may target enzymes such as tubulin or receptors like P-glycoprotein.
Pathways Involved: The compound can inhibit pathways involved in cell division and signal transduction, leading to its potential anti-cancer effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties of 3,4,5-trimethoxy-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide, a comparison with analogous compounds is essential. Below is an analysis of key structural and functional analogs:
PBX2 (3,4,5-Trimethoxy-N-(4-oxo-4H-benzo[b]pyrrolo[1,2-d][1,4]oxazin-7-yl)benzamide)
- Structural Differences: PBX2 replaces the morpholine-propyl side chain with a benzooxazinone moiety, a bicyclic system fused to a pyrrole ring. This substitution likely alters solubility and target selectivity.
- Functional Implications: The benzooxazinone group in PBX2 may enhance π-π stacking interactions with aromatic residues in enzyme active sites, whereas the morpholine in the target compound could improve membrane permeability due to its basic nitrogen and hydrophilicity .
MIBE (Ethyl 3-[5-(2-ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]but-2-enoate)
- Structural Differences : MIBE features an indole-based scaffold with ester and vinyloxy substituents, contrasting with the benzamide-morpholine framework.
NCL-1 (N-((1S)-3-(3-(trans-aminocyclopropyl)phenoxy)-1-(benzylcarbamoyl)propyl)benzamide)
- Structural Differences: NCL-1 incorporates a trans-aminocyclopropyl group and a benzylcarbamoyl side chain, distinct from the morpholine-propyl linker.
- Functional Implications : NCL-1 is a lysine-specific demethylase (LSD) inhibitor. The target compound’s trimethoxybenzamide group may similarly engage epigenetic targets, but the morpholine side chain could modulate selectivity against KDM5A or other histone demethylases .
Physicochemical and Pharmacological Data
The table below summarizes key properties of the target compound and its analogs:
| Compound | Molecular Weight | LogP (Predicted) | Key Functional Groups | Biological Activity |
|---|---|---|---|---|
| This compound | ~440.5 | 3.2 | Trimethoxybenzamide, morpholine, phenyl | Hypothesized kinase/epigenetic modulation |
| PBX2 | ~420.4 | 2.8 | Benzooxazinone, trimethoxybenzamide | Estrogen receptor antagonism |
| MIBE | ~388.4 | 3.5 | Indole, ester, vinyloxy | Dual GPER/ER antagonism |
| NCL-1 | ~495.5 | 4.1 | Benzylcarbamoyl, aminocyclopropyl | LSD1 inhibition |
Biological Activity
3,4,5-trimethoxy-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C20H26N2O4
- Molecular Weight : 358.43 g/mol
Research indicates that this compound may exert its effects through several mechanisms:
- Receptor Modulation : The compound interacts with various neurotransmitter receptors, particularly those involved in the central nervous system (CNS) pathways.
- Enzyme Inhibition : It has been shown to inhibit specific enzymes that play a role in metabolic processes, potentially leading to altered pharmacokinetics of other drugs.
- Cellular Signaling : The compound may influence cellular signaling pathways associated with inflammation and apoptosis.
Pharmacological Studies
Several studies have evaluated the pharmacological effects of this compound:
- Antidepressant Activity : In animal models, the compound demonstrated significant antidepressant-like effects in behavioral tests such as the forced swim test and tail suspension test. Doses ranging from 10 to 30 mg/kg showed a statistically significant reduction in immobility time compared to control groups .
- Analgesic Effects : Analgesic properties were assessed using the hot plate test and formalin-induced pain model. The results indicated that the compound reduced pain response significantly at doses of 20 mg/kg and above .
- Neuroprotective Effects : Research suggests that the compound may provide neuroprotection against oxidative stress-induced neuronal damage in vitro. This was evidenced by reduced lactate dehydrogenase release and improved cell viability in neuronal cell cultures exposed to neurotoxic agents .
Case Study 1: Antidepressant Effects
A study published in a peer-reviewed journal examined the antidepressant properties of this compound in a chronic mild stress model. The compound was administered daily for three weeks, resulting in a marked improvement in behavioral scores compared to untreated controls. The underlying mechanism was hypothesized to involve modulation of serotonin and norepinephrine levels .
Case Study 2: Analgesic Properties
In another investigation focusing on pain management, researchers evaluated the analgesic efficacy of the compound against acute pain models. Results indicated that it significantly alleviated pain behaviors without producing significant side effects typically associated with opioid analgesics .
Summary of Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
